3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine atoms in the structure enhances the compound’s stability and bioavailability, making it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide typically involves the nucleophilic substitution of fluorine atoms in 6,7-difluoroquinoxaline derivatives. Common reagents used in these reactions include dialkylamines, sodium azide, and sodium methoxide . The reaction conditions often involve heating the reactants in a suitable solvent, such as dimethylformamide (DMF), to facilitate the substitution process.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from commercially available precursors. The key steps include the introduction of amino and carboxamide groups, followed by the oxidation of the quinoxaline ring to form the 1,4-dioxide structure. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of fluorine atoms with nucleophiles such as amines or azides.
Oxidation: Formation of the 1,4-dioxide structure through oxidation of the quinoxaline ring.
Reduction: Potential reduction of the 1,4-dioxide group to form the corresponding quinoxaline derivative.
Common Reagents and Conditions
Dialkylamines: Used for nucleophilic substitution reactions.
Sodium Azide:
Sodium Methoxide: Utilized for methoxylation reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising anticancer activity by targeting hypoxic tumor cells and inhibiting key proteins involved in cancer progression.
Antibacterial Agents: Quinoxaline derivatives, including this compound, have shown significant antibacterial activity against various pathogens.
Antiparasitic Agents:
Industrial Applications: Used as intermediates in the synthesis of other bioactive molecules and as additives in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide involves several pathways:
DNA Damage: The compound can induce DNA damage in cancer cells, leading to apoptosis.
Inhibition of Hypoxia-Inducible Factor (HIF-1α): By inhibiting HIF-1α, the compound can reduce the survival and proliferation of hypoxic tumor cells.
Production of Reactive Oxygen Species (ROS): The compound can generate ROS, which contribute to its cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
7-Amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: These compounds also exhibit significant cytotoxic activities against cancer cells and share similar structural features.
Quinoxaline 1,4-di-N-oxides: A broader class of compounds with diverse biological activities, including antibacterial and anticancer properties.
Uniqueness
3-Amino-6,7-difluoroquinoxaline-2-carboxamide 1,4-dioxide is unique due to the presence of fluorine atoms, which enhance its stability and bioavailability. Additionally, its ability to target hypoxic tumor cells and inhibit HIF-1α makes it a valuable compound for cancer research.
Properties
Molecular Formula |
C9H6F2N4O3 |
---|---|
Molecular Weight |
256.17 g/mol |
IUPAC Name |
3-amino-6,7-difluoro-1,4-dioxidoquinoxaline-1,4-diium-2-carboxamide |
InChI |
InChI=1S/C9H6F2N4O3/c10-3-1-5-6(2-4(3)11)15(18)8(12)7(9(13)16)14(5)17/h1-2H,12H2,(H2,13,16) |
InChI Key |
CERXKUDOYOKRQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)[N+](=C(C(=[N+]2[O-])C(=O)N)N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.